1-Boc-5-(trifluoromethoxy)indole-2-boronic acid 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid
Brand Name: Vulcanchem
CAS No.: 1034566-16-9
VCID: VC3352225
InChI: InChI=1S/C14H15BF3NO5/c1-13(2,3)24-12(20)19-10-5-4-9(23-14(16,17)18)6-8(10)7-11(19)15(21)22/h4-7,21-22H,1-3H3
SMILES: B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC(F)(F)F)(O)O
Molecular Formula: C14H15BF3NO5
Molecular Weight: 345.08 g/mol

1-Boc-5-(trifluoromethoxy)indole-2-boronic acid

CAS No.: 1034566-16-9

Cat. No.: VC3352225

Molecular Formula: C14H15BF3NO5

Molecular Weight: 345.08 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-5-(trifluoromethoxy)indole-2-boronic acid - 1034566-16-9

Specification

CAS No. 1034566-16-9
Molecular Formula C14H15BF3NO5
Molecular Weight 345.08 g/mol
IUPAC Name [1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethoxy)indol-2-yl]boronic acid
Standard InChI InChI=1S/C14H15BF3NO5/c1-13(2,3)24-12(20)19-10-5-4-9(23-14(16,17)18)6-8(10)7-11(19)15(21)22/h4-7,21-22H,1-3H3
Standard InChI Key NXJYBHYZMYXEJG-UHFFFAOYSA-N
SMILES B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC(F)(F)F)(O)O
Canonical SMILES B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC(F)(F)F)(O)O

Introduction

Chemical Identity and Properties

1-Boc-5-(trifluoromethoxy)indole-2-boronic acid is a crystalline compound with specific physical and chemical characteristics that define its behavior in various chemical environments. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Basic Chemical Information

The compound is characterized by the following fundamental properties:

PropertyValue
CAS Registry Number1034566-16-9
Molecular FormulaC14H15BF3NO5
Molecular Weight345.08 g/mol
IUPAC Name[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethoxy)indol-2-yl]boronic acid
Standard InChIInChI=1S/C14H15BF3NO5/c1-13(2,3)24-12(20)19-10-5-4-9(23-14(16,17)18)6-8(10)7-11(19)15(21)22/h4-7,21-22H,1-3H3
Standard InChIKeyNXJYBHYZMYXEJG-UHFFFAOYSA-N
SMILESB(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC(F)(F)F)(O)O

This comprehensive chemical identification allows researchers to precisely identify and work with this compound in various chemical databases and literature searches.

Structural Features

The structure of 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid combines several important functional groups that contribute to its unique reactivity:

  • Indole core: The bicyclic aromatic system provides stability and serves as a scaffold for functionalization.

  • Boronic acid group: Located at the C2 position of the indole, this functional group is crucial for its participation in cross-coupling reactions.

  • N-Boc (tert-butoxycarbonyl) protection: This carbamate protecting group at the nitrogen atom of the indole enhances stability and modifies reactivity.

  • Trifluoromethoxy substituent: Positioned at the C5 position of the indole ring, this group impacts electronic properties and lipophilicity.

The presence of these structural elements creates a molecule with distinct chemical behavior, particularly in terms of its ability to participate in carbon-carbon bond-forming reactions.

Synthesis and Preparation

The preparation of 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid typically follows established synthetic routes for indolylboronic acids, with modifications to accommodate the specific substitution pattern.

General Synthetic Approaches

The synthesis of indolylboronic acids, including derivatives like 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid, typically involves the following key steps:

  • Protection of the indole nitrogen with the Boc group

  • Halide-to-lithium exchange reaction at the C2 position

  • Addition of a borate source (typically triisopropyl borate)

  • Hydrolysis to yield the boronic acid

Applications in Organic Synthesis

1-Boc-5-(trifluoromethoxy)indole-2-boronic acid has significant utility in organic synthesis, particularly in cross-coupling reactions that form new carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound is in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds. This reaction typically occurs in the presence of a palladium catalyst and a base:

Reaction ComponentTypical Examples
Palladium CatalystPd(PPh3)4, Pd(dppf)Cl2
BaseK2CO3, K3PO4
Solvent SystemDioxane/water, DMF/water, MeCN/water
Temperature60-95°C
Reaction Time4-20 hours

These reactions enable the construction of complex molecular architectures by connecting the indole scaffold to various aromatic or unsaturated systems .

Synthesis of Heterocyclic Compounds

The compound can be used in the preparation of complex heterocyclic systems with potential biological activity. For example, coupling with halogenated pyrazines, pyridines, or other heterocycles can yield novel structures of interest in medicinal chemistry:

  • Reaction with halopyrazines can yield aminopyrazine derivatives

  • Coupling with halonicotinates can produce functionalized pyridine-indole conjugates

  • Integration into benzothiadiazole systems can generate fluorescent organic dyes

These applications highlight the versatility of 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid as a building block in the synthesis of complex molecules.

Reaction Mechanisms

Understanding the reaction mechanisms involving 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid is essential for optimizing its use in organic synthesis.

Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura coupling with this compound follows a general catalytic cycle involving:

  • Oxidative addition of the aryl halide to the palladium(0) catalyst

  • Transmetalation with the boronic acid, facilitated by base

  • Reductive elimination to form the new carbon-carbon bond and regenerate the catalyst

The Boc protection on the indole nitrogen prevents side reactions and directs reactivity to the desired positions. The trifluoromethoxy group influences the electronic properties of the system, potentially affecting reaction rates and selectivity.

Alternative Reaction Pathways

Beyond traditional Suzuki couplings, research suggests that this compound may participate in other catalytic processes:

  • Ruthenium-catalyzed C-H arylation reactions, where the boronic acid functions as an arylating agent for other heterocycles

  • Direct coupling reactions in aqueous media, potentially using green chemistry approaches

  • Microwave-assisted coupling reactions for accelerated synthesis

These alternative reaction pathways expand the synthetic utility of 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid beyond conventional applications.

Comparison with Related Compounds

Examining the properties and reactivity of related compounds provides valuable context for understanding 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid.

Structural Analogs

Several structural analogs share features with our compound of interest:

CompoundKey DifferencePotential Impact on Reactivity
1-Boc-5-(tert-butyldimethylsiloxy)indole-2-boronic acidTBDMS ether in place of trifluoromethoxyDifferent electronic properties, hydrolytic stability
N-Boc-indole-2-boronic acidLacks C5 substitutionSimpler reactivity profile, different solubility
(1-Boc-5-(tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acidCarbamate at C5 instead of trifluoromethoxyDifferent hydrogen bonding capabilities
(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acidBromo substitution at C6 instead of trifluoromethoxy at C5Additional reactivity site at C6 position

These structural variations impact properties such as solubility, electron distribution, and reactivity patterns in cross-coupling reactions .

Functional Group Effects

The presence of the trifluoromethoxy group at the C5 position imparts specific properties to 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid:

  • Increased lipophilicity compared to hydroxyl or methoxy analogs

  • Distinct electronic effects on the indole ring system

  • Potential hydrogen bond accepting properties

  • Enhanced metabolic stability in biological systems

These properties make this compound particularly valuable for medicinal chemistry applications where the trifluoromethoxy group is often used to optimize drug-like properties .

Analytical Characterization

Proper characterization of 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid is essential for confirming its identity and purity.

Spectroscopic Analysis

The compound can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy: 1H NMR would show characteristic signals for the indole protons, tert-butyl group of the Boc protection, and hydroxyl protons of the boronic acid. 13C NMR would reveal the carbonyl carbon of the Boc group and the quaternary carbon bearing the boronic acid. 19F NMR would show the trifluoromethoxy group, and 11B NMR could confirm the presence of the boronic acid.

  • Mass Spectrometry: The compound would show a molecular ion peak at m/z 345 corresponding to its molecular weight, with characteristic fragmentation patterns involving loss of the Boc group.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the B-O stretching of the boronic acid, C=O stretching of the carbamate, and C-F stretching of the trifluoromethoxy group.

These analytical techniques provide complementary information for comprehensive characterization.

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